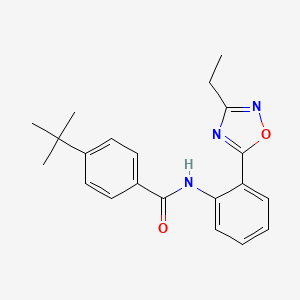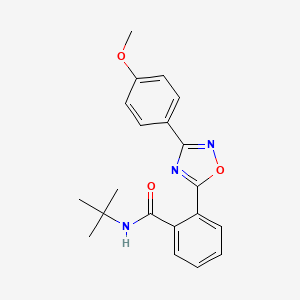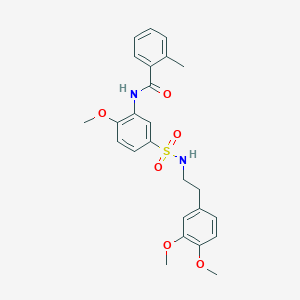
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DMT sulfone, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMT sulfone belongs to the family of tryptamine derivatives, which are known to have psychoactive effects. However, DMT sulfone is not used for recreational purposes, but rather for scientific research.
作用機序
The exact mechanism of action of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone is not fully understood. However, it is believed to exert its effects through the activation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound sulfone has also been shown to protect neurons from damage and promote cell survival.
実験室実験の利点と制限
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer to cells or animals. However, this compound sulfone has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
将来の方向性
There are several future directions for the study of N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone. One direction is to investigate its potential use in the treatment of various diseases, including neurodegenerative diseases and inflammatory disorders. Another direction is to further elucidate its mechanism of action and the signaling pathways involved. Additionally, more research is needed to determine the safety and long-term effects of this compound sulfone.
合成法
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxyphenethylamine with sulfur trioxide and subsequent reactions with other reagents. The synthesis of this compound sulfone is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide sulfone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. This compound sulfone has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-17-7-5-6-8-20(17)25(28)27-21-16-19(10-12-22(21)31-2)34(29,30)26-14-13-18-9-11-23(32-3)24(15-18)33-4/h5-12,15-16,26H,13-14H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZICUNKBXRHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


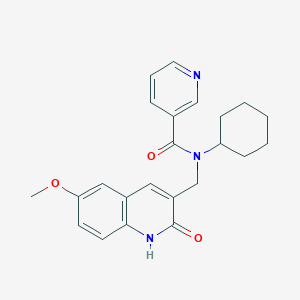




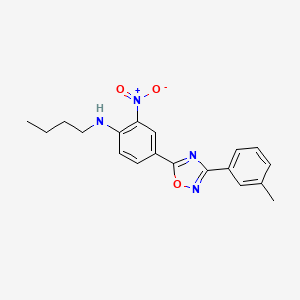



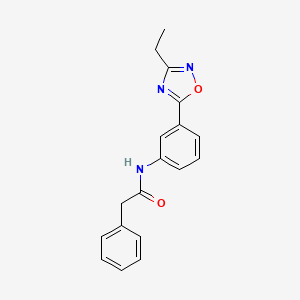
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
